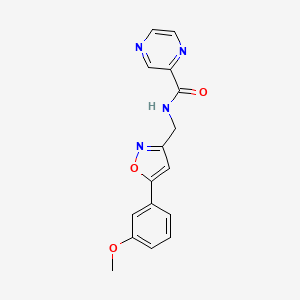
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide represents a class of chemicals that include various heterocyclic compounds known for their diverse chemical and biological properties. The interest in these compounds is primarily due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including condensation reactions, the use of hydrazine hydrate in ethanol, and cyclodehydration processes. For instance, pyrazole and pyrazolopyrimidine derivatives can be synthesized from corresponding precursors using hydrazine hydrate, showcasing the versatility of these methods in creating complex heterocyclic compounds (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed through techniques like NMR, mass spectra, FT-IR, and X-ray crystallography. For example, studies on novel pyrazole derivatives have elucidated their structure through single crystal X-ray diffraction, revealing the presence of specific hydrogen bond interactions and supramolecular motifs (Kumara et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including interactions with acetylacetone and malononitrile, leading to the formation of different heterocyclic frameworks. The reactivity often involves the formation of new carbon-nitrogen bonds and the utilization of different functional groups to extend the molecular structure (Al-Omran & El-Khair, 2005).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, are crucial for understanding the compound's behavior in various environments. For instance, certain pyrazole derivatives are found to be thermally stable up to specific temperatures, which is important for their potential application in material science (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and the ability to form various supramolecular structures, are significant for the compound's applications. For example, the ability to form hydrogen bond interactions and specific motifs can influence the compound's solubility and crystallinity, affecting its use in drug formulation and material science (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Compounds similar to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide have been synthesized through various reactions, including the condensation of different precursors with hydrazine hydrate in ethanol. These techniques are crucial for creating pyrazole and pyrazolopyrimidine derivatives, which are of interest due to their biological activities (Hassan, Hafez, & Osman, 2014).
Characterization Methods : The compounds are characterized using elemental analysis, spectral data (IR, MS, 1H-NMR, and 13C-NMR), and sometimes X-ray crystallography to establish their structures. These methods are essential for confirming the identity and purity of synthesized compounds (Budzisz, Małecka, & Nawrot, 2004).
Biological Activities
Antiviral and Antimicrobial Activities : Some derivatives have shown significant antiviral activities against strains like the H5N1 avian influenza virus. This highlights the potential of these compounds in developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Cytotoxicity against Cancer Cells : Certain pyrazole derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, offering insights into their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Antibacterial Properties : The synthesis of novel derivatives and their testing against different bacterial strains have demonstrated that some compounds possess adequate inhibitory efficiency, suggesting their potential use as antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds with isoxazole and indole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown a wide spectrum of biological activities, which suggests that they may interact with various biological targets.
Mode of Action
Isoxazole derivatives have been known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with isoxazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-13-4-2-3-11(7-13)15-8-12(20-23-15)9-19-16(21)14-10-17-5-6-18-14/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMVEKIUDXXUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2483191.png)
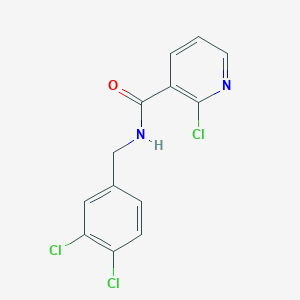
![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)
![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)
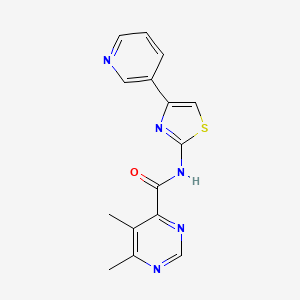
![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)
![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)
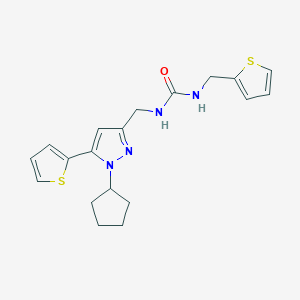
![9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B2483202.png)


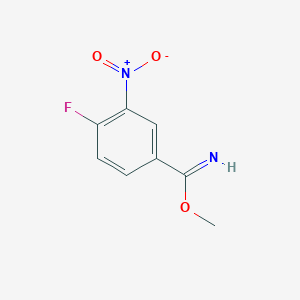
![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)